N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide
Description
This compound is a benzohydrazide derivative featuring:
- A tert-butyl group attached to the hydrazide nitrogen.
- A tert-butyldimethylsilyl (TBDMS) ether group at the 3-position of the benzene ring.
- A 4-ethylbenzoyl substituent on the hydrazide’s terminal nitrogen.
- A 5-methyl group on the central benzene ring.
The TBDMS group enhances lipophilicity and acts as a protective moiety during synthesis, while the ethylbenzoyl and methyl groups influence steric and electronic properties.
Properties
IUPAC Name |
N-tert-butyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O3Si/c1-11-21-12-14-23(15-13-21)25(31)29-30(27(3,4)5)26(32)24-17-20(2)16-22(18-24)19-33-34(9,10)28(6,7)8/h12-18H,11,19H2,1-10H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGZWUDGVPMULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)CO[Si](C)(C)C(C)(C)C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” typically involves multiple steps:
Formation of the tert-butyldimethylsilyl ether: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the benzoyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydrazide formation: The final step involves the reaction of the intermediate with hydrazine hydrate under reflux conditions to form the hydrazide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Benzamide vs. Benzohydrazide Backbone
- Target Compound : Contains a hydrazide (-NH-NH-CO-) linkage.
- Analogues from : Compounds 51–55 are benzamide derivatives with sulfamoyl (-SO₂-NH-) and triazine substituents. The amide linkage in these analogues offers greater hydrolytic stability compared to the hydrazide group, which may undergo oxidative degradation .
(b) Heterocyclic vs. Benzene Core
Substituent Effects
(a) tert-Butyl Groups
- Target Compound : Features tert-butyl and TBDMS groups, both contributing to steric bulk and lipophilicity.
- Methyl 4-tert-butylbenzoate () : A simpler analogue with a tert-butyl group; its ester functionality contrasts with the hydrazide, reducing polarity and reactivity .
(b) Electron-Donating/Withdrawing Groups
- Fluorophenyl and Trifluoromethyl Substituents () : Compounds 51 (3-fluorophenyl) and 52 (4-trifluoromethylphenyl) exhibit increased electron-withdrawing effects, enhancing binding affinity in hydrophobic pockets compared to the target compound’s 4-ethylbenzoyl group .
- Methoxy Substituents () : Methoxy groups improve solubility but may reduce metabolic stability due to oxidative demethylation pathways .
Research Implications
- Stability : The TBDMS group in the target compound may improve pharmacokinetics by resisting enzymatic cleavage compared to unprotected hydroxyl groups .
Biological Activity
N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H30N2O3Si
- Molecular Weight : 362.53 g/mol
The presence of the tert-butyldimethylsilyl group is significant as it enhances the compound's stability and solubility, which can influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the areas of cytotoxicity against cancer cells, anti-inflammatory effects, and potential neuroprotective properties.
Cytotoxicity
Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 20.0 | Cell cycle arrest in G2/M phase |
The compound demonstrated a significant ability to induce apoptosis in MCF-7 cells, suggesting a potential role in breast cancer therapy.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The anti-inflammatory activity was assessed using ELISA assays, revealing a dose-dependent reduction in cytokine levels.
The proposed mechanisms through which this compound exerts its effects include:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Cytokine Modulation : Suppression of NF-kB signaling pathway, thereby reducing inflammation.
Case Studies
-
Case Study on Breast Cancer :
A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anti-cancer agent. -
Neuroprotective Effects :
Another investigation explored the neuroprotective properties of the compound in a rat model of neuroinflammation. Results indicated a significant decrease in neuronal damage markers following treatment, suggesting potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
